Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Protecting Group Strategy Orthogonal Deprotection Peptide Mimetic Synthesis

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1534779-33-3) is a C-protected 4-hydroxy-4-methylpiperidine derivative with the molecular formula C₈H₁₅NO₃ and molecular weight of 173.21 g/mol. As a methyl carbamate-protected piperidine building block, it features a tertiary alcohol at the 4-position and an N-methyl carbamate protecting group, making it a versatile intermediate for pharmaceutical synthesis and medicinal chemistry applications.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1534779-33-3
Cat. No. B1380662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-4-methylpiperidine-1-carboxylate
CAS1534779-33-3
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OC)O
InChIInChI=1S/C8H15NO3/c1-8(11)3-5-9(6-4-8)7(10)12-2/h11H,3-6H2,1-2H3
InChIKeyRDJKGGFMBWGHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-4-Methylpiperidine-1-Carboxylate (CAS 1534779-33-3): Procurement-Ready Piperidine Building Block for Pharmaceutical Synthesis


Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1534779-33-3) is a C-protected 4-hydroxy-4-methylpiperidine derivative with the molecular formula C₈H₁₅NO₃ and molecular weight of 173.21 g/mol . As a methyl carbamate-protected piperidine building block, it features a tertiary alcohol at the 4-position and an N-methyl carbamate protecting group, making it a versatile intermediate for pharmaceutical synthesis and medicinal chemistry applications . The compound is commercially available at purities ranging from 95% to 98%, with physical form reported as an oil at room temperature .

Methyl 4-Hydroxy-4-Methylpiperidine-1-Carboxylate: Why In-Class Piperidine Analogs Cannot Be Interchanged Without Loss of Orthogonal Deprotection Capability


Within the 4-hydroxy-4-methylpiperidine scaffold family, N-protecting group identity fundamentally dictates synthetic compatibility. The methyl carbamate (methoxycarbonyl) group in methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (MW 173.21) provides orthogonal deprotection selectivity relative to the tert-butyl carbamate (Boc) analog tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (MW 215.29) and the benzyl carbamate (Cbz) analog benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (MW 249.31) . Substituting one N-protected variant for another without adjusting downstream synthetic strategy risks deprotection incompatibility, differential stability under acidic/basic conditions, and altered physicochemical properties including molecular weight and lipophilicity that affect reaction outcomes .

Methyl 4-Hydroxy-4-Methylpiperidine-1-Carboxylate: Quantitative Comparator-Based Evidence for Scientific Selection


N-Protecting Group Orthogonality: Methoxycarbonyl vs. Boc vs. Cbz Deprotection Compatibility

The methyl carbamate protecting group in methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (MW 173.21) requires different deprotection conditions compared to the Boc-protected analog tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (MW 215.29, CAS 406235-30-1) and the Cbz-protected analog benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (MW 249.31, CAS 169750-57-6) . Boc groups are cleaved under acidic conditions (TFA/DCM), whereas methyl carbamates require stronger acidic or nucleophilic conditions (e.g., HBr/AcOH or TMSI), and Cbz groups are removed via hydrogenolysis . This orthogonality enables sequential deprotection in complex synthetic sequences where acid-labile functionality elsewhere in the molecule precludes Boc use .

Protecting Group Strategy Orthogonal Deprotection Peptide Mimetic Synthesis

Commercially Available Purity: Methyl Carbamate (95–98%) vs. Free Amine Base Specification Comparison

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is commercially available at purities of 95% (Sigma-Aldrich/Enamine) and 98% (Leyan), with physical form characterized as an oil . In contrast, the free amine parent compound, 4-hydroxy-4-methylpiperidine (CAS 3970-68-1), is commercially available only as a hydrochloride salt (MW 151.63) or as the free base requiring specialized handling due to its basic nature . The N-protected methyl carbamate derivative offers defined purity specifications and standardized physical form suitable for direct use in synthetic workflows without additional neutralization or protection steps .

Synthetic Intermediate Quality Control Procurement Specification

Lipophilicity and Molecular Weight: Methyl Carbamate vs. Trifluoroethyl Carbamate Analog Comparison

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (MW 173.21) exhibits lower molecular weight and reduced lipophilicity compared to fluorinated analogs such as 2,2,2-trifluoroethyl 4-hydroxy-4-methylpiperidine-1-carboxylate (MW 241.21, CAS 1512553-12-6) . The trifluoroethyl carbamate analog incorporates three fluorine atoms, increasing molecular weight by 68.00 g/mol (39% increase) and substantially elevating logP . For medicinal chemistry applications where molecular weight minimization and controlled lipophilicity are critical parameters (e.g., CNS drug discovery, fragment-based screening), the methyl carbamate variant offers more favorable starting physicochemical properties .

Physicochemical Property LogP Pharmacokinetic Optimization

4-Hydroxy vs. 4-Methyl Substitution: Neuromuscular Transmission Inhibition Activity Comparison

In a systematic evaluation of substituted piperidine analogs of hemicholinium-3, 4-methyl piperidine derivatives maintained potent hemicholinium-3-like activity in inhibiting neuromuscular transmission and decreasing acetylcholine content, whereas reduction of activity was observed with 4-hydroxyl piperidine analogs [1]. This structure-activity relationship demonstrates that the 4-position substitution (methyl vs. hydroxyl) critically modulates cholinergic pharmacology [1]. Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate uniquely incorporates both 4-hydroxy and 4-methyl groups simultaneously, a substitution pattern not evaluated in the Tedford et al. study, representing an unexplored pharmacological space relative to the characterized analogs [1].

Cholinergic Pharmacology Hemicholinium-3 Analog Structure-Activity Relationship

Methyl 4-Hydroxy-4-Methylpiperidine-1-Carboxylate: High-Value Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Building Block for CNS-Targeted Library Synthesis

The combination of moderate molecular weight (173.21), N-protected piperidine core, and tertiary alcohol functionality makes methyl 4-hydroxy-4-methylpiperidine-1-carboxylate suitable for constructing CNS-focused compound libraries . Its lower molecular weight (20–31% reduction vs. Boc and Cbz analogs) aligns with CNS drug-likeness criteria emphasizing molecular weight minimization for blood-brain barrier penetration .

Peptide Mimetic and Macrocycle Intermediate

The orthogonal methyl carbamate protecting group enables sequential deprotection strategies in peptide mimetic synthesis where acid-labile functionality is present elsewhere in the molecule . The tertiary alcohol serves as a handle for etherification, Mitsunobu coupling, or esterification to introduce diverse side chains .

Fragment-Based Drug Discovery (FBDD) Screening Collection

The compound's physicochemical profile (MW 173.21, no fluorine, calculated logP within fragment-appropriate range) meets fragment library design criteria . The geminal hydroxy-methyl substitution pattern offers three functional handles (N-carbamate, tertiary alcohol, C4-methyl) for hit elaboration and SAR exploration.

Process Chemistry: Cost-Effective Protected Intermediate

Commercial availability at 95–98% purity as a pre-protected building block eliminates separate N-protection steps, reducing synthetic step count by one operation and associated reagent costs in multi-kilogram pharmaceutical intermediate production .

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